molecular formula C8H5N3S B14799288 5-Benzothiazolecarbonitrile, 6-amino-

5-Benzothiazolecarbonitrile, 6-amino-

Cat. No.: B14799288
M. Wt: 175.21 g/mol
InChI Key: UZVXKZLWHKJYQJ-UHFFFAOYSA-N
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Description

5-Benzothiazolecarbonitrile, 6-amino- is a heterocyclic compound that features a benzothiazole ring fused with a carbonitrile group and an amino group at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolecarbonitrile, 6-amino- can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with cyanogen bromide under basic conditions to form the benzothiazole ring, followed by nitrile formation . Another method includes the cyclization of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzothiazolecarbonitrile, 6-amino- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable derivatives and its diverse range of applications make it a valuable compound in various research fields .

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

6-amino-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C8H5N3S/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,4H,10H2

InChI Key

UZVXKZLWHKJYQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CS2)N)C#N

Origin of Product

United States

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